molecular formula C9H7NO4 B15331604 6-Methoxybenzo[c]isoxazole-3-carboxylic Acid

6-Methoxybenzo[c]isoxazole-3-carboxylic Acid

Cat. No.: B15331604
M. Wt: 193.16 g/mol
InChI Key: JWVHSYMHJVTVFO-UHFFFAOYSA-N
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Description

6-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of methoxy-substituted benzaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, such as copper (I) or ruthenium (II), to facilitate the cycloaddition reactions . Additionally, microwave irradiation has been employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxybenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

6-Methoxybenzo[c]isoxazole-3-carboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 6-Methoxybenzo[d]isoxazole-3-carboxylic Acid
  • 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid
  • 4-Methoxybenzo[c]isoxazole-3-carboxylic Acid

Comparison: 6-Methoxybenzo[c]isoxazole-3-carboxylic Acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

6-methoxy-2,1-benzoxazole-3-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-13-5-2-3-6-7(4-5)10-14-8(6)9(11)12/h2-4H,1H3,(H,11,12)

InChI Key

JWVHSYMHJVTVFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NOC(=C2C=C1)C(=O)O

Origin of Product

United States

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